molecular formula C26H26N4O3S B3956517 N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine

N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine

Cat. No. B3956517
M. Wt: 474.6 g/mol
InChI Key: QDVKGQPIFIYZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine, also known as PMSF, is a chemical compound that is widely used in scientific research. PMSF is a potent inhibitor of serine proteases and is commonly used to protect proteins from proteolytic degradation during purification. In addition, PMSF has been shown to have a variety of other biochemical and physiological effects that make it a useful tool in many different areas of research.

Mechanism of Action

N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine acts as a potent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate and thus inhibits its activity. N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine is particularly effective against trypsin and chymotrypsin, two of the most commonly studied serine proteases.
Biochemical and Physiological Effects
In addition to its role as a protease inhibitor, N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine has been shown to have a variety of other biochemical and physiological effects. For example, N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine has been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the inflammatory response. N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine is its potency as a protease inhibitor. It is effective against a wide range of serine proteases and is commonly used to protect proteins from degradation during purification. However, N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine can be toxic at high concentrations, and its irreversible binding to the active site of the protease can make it difficult to remove from the sample. In addition, N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine is not effective against all types of proteases, and researchers may need to use other inhibitors in conjunction with N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine to fully protect their protein of interest.

Future Directions

There are many potential future directions for research involving N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine. One area of interest is the development of new inhibitors that are more specific and less toxic than N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine. Another area of interest is the study of the role of serine proteases in various disease states, such as cancer and inflammation. Finally, N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine could be used as a tool to study the structure and function of serine proteases, which could lead to the development of new drugs that target these enzymes.

Scientific Research Applications

N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine is widely used in scientific research as a protease inhibitor. It is commonly used to protect proteins from degradation during purification, and it has been shown to be effective against a wide range of serine proteases. In addition, N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine has been used to study the role of serine proteases in a variety of different biological processes, including blood coagulation, inflammation, and apoptosis.

properties

IUPAC Name

N-benzyl-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-19-11-12-21(17-24(19)34(31,32)30-13-15-33-16-14-30)25-22-9-5-6-10-23(22)26(29-28-25)27-18-20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKGQPIFIYZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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